Iron deficiency anemia is a significant global health concern, affecting a large portion of the population. Ferric 1-glycerophosphate, a compound related to various iron formulations, has been studied for its potential applications in treating and managing conditions associated with iron deficiency and hyperphosphatemia. This comprehensive analysis will explore the mechanism of action and applications of ferric compounds, particularly focusing on their use in dialysis patients, their interaction with fibroblast growth factor 23 (FGF23), their role in hormone activity, their bioavailability as food fortificants, and their solubility behavior for increased bioavailability.
Ferric compounds, such as ferric citrate, act as oral phosphate binders and are effective in lowering serum phosphorus levels in maintenance dialysis patients. A randomized clinical trial demonstrated that ferric citrate could control phosphorus levels comparably to other active controls like sevelamer carbonate and calcium acetate, without evidence of protein-energy wasting/inflammation or aluminum toxicity1. Additionally, ferric ions have been found essential for the biological activity of certain hormones, such as glycine-extended gastrin, which binds two ferric ions with high affinity. This binding is crucial for the hormone's ability to stimulate proliferation or migration in specific cell lines3.
In the context of dialysis patients, ferric citrate has been shown to manage hyperphosphatemia effectively. It has a safety profile comparable to other phosphate binders and is associated with fewer serious adverse events1. This makes it a valuable option for long-term management of mineral bone disease and protein-energy wasting in patients undergoing maintenance dialysis.
Nanosizing ferric pyrophosphate has been proposed as a beneficial approach for food fortification to combat iron deficiency anemia. The increased bioavailability of ferric pyrophosphate nanoparticles, as evidenced by hemoglobin regeneration efficiency, suggests that this could be a promising strategy. Moreover, the lack of significant toxicity and the potential identification of plasma biomarkers like Fetuin-B for biological responses to nanoparticle exposure highlight the potential of this application4.
The administration of saccharated ferric oxide has been linked to hypophosphatemia induced by elevated levels of FGF23, which impairs renal tubular phosphate reabsorption and lowers serum 1,25-dihydroxyvitamin D levels. Understanding this interaction is crucial for managing hypophosphatemic conditions and avoiding the adverse effects of certain iron formulations2.
The dissolution behavior of ferric pyrophosphate and its mixtures with soluble pyrophosphates has been studied to increase iron bioavailability in fortified foods and nutritional supplements. The formation of soluble complexes between Fe(III) and pyrophosphate ions at certain pH levels can significantly enhance the total ionic iron concentration, which is beneficial for iron absorption in the human body6.
Orthophosphate's role in iron bioavailability has been explored, with findings suggesting that it can prevent hydrolytic Fe(III) precipitation by mediating the formation of ferric hydroxide-phosphate nanoparticles. These nanoparticles can be delivered to cells via specific pathways, potentially offering a new understanding of how orthophosphate affects iron bioavailability5.
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6